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Compound of Interest

Compound Name: Mal-amido-PEG2-C2-acid

Cat. No.: B1675924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage,

handling, and application of Mal-amido-PEG2-C2-acid, a heterobifunctional linker commonly

used in bioconjugation and the development of targeted therapeutics.

Introduction
Mal-amido-PEG2-C2-acid is a versatile crosslinking reagent featuring a maleimide group at

one end and a carboxylic acid at the other, connected by a hydrophilic polyethylene glycol

(PEG) spacer.[1][2] This structure allows for the sequential and controlled conjugation of two

different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, such

as those found in cysteine residues of proteins, while the carboxylic acid can be activated to

form a stable amide bond with primary amines, like those on lysine residues.[2][3] The PEG

spacer enhances the solubility and stability of the resulting bioconjugates.[1][4]

This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).[5][6] In ADCs, it can be used to attach a cytotoxic

payload to a monoclonal antibody, directing the therapeutic agent to a specific target. In

PROTACs, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase,

facilitating the degradation of the target protein.[5][6]
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A summary of the key properties of Mal-amido-PEG2-C2-acid is provided in the table below.

Property Value

Synonyms

Mal-amido-PEG2-C2-acid; 3-[2-[2-[[3-(2,5-

Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-

oxopropyl]amino]ethoxy]ethoxy]propanoic acid

CAS Number 756525-98-1

Molecular Formula C14H20N2O7

Molecular Weight 328.32 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO (≥ 100 mg/mL)

Storage and Handling
Proper storage and handling are crucial to maintain the integrity and reactivity of Mal-amido-
PEG2-C2-acid.

Storage Conditions
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Form
Storage
Temperature

Duration Special Conditions

Solid (Powder) 4°C Long-term

Store under a dry,

inert atmosphere

(e.g., nitrogen).[1]

-20°C Up to 3 years For extended storage.

In Solvent (e.g.,

DMSO)
-20°C Up to 1 month

Aliquot to avoid

repeated freeze-thaw

cycles. Stored under

nitrogen.[5]

-80°C Up to 6 months

For longer-term

storage of solutions.

Stored under nitrogen.

[5]

Handling Precautions:

Before opening, allow the vial to warm to room temperature to prevent moisture

condensation.

Handle in a dry environment using clean, dry tools.

Keep the container tightly sealed when not in use.

For personal protection, refer to the Safety Data Sheet (SDS). General recommendations

include wearing gloves, and eye protection, and working in a well-ventilated area.[7][8]

Experimental Protocols
Mal-amido-PEG2-C2-acid is a bifunctional linker, enabling a two-step conjugation process.

The following protocols outline the general procedures for:

Carboxylic Acid Activation and Amine Coupling: Reacting the carboxylic acid end of the linker

with a primary amine-containing molecule.
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Maleimide-Thiol Conjugation: Reacting the maleimide end of the linker with a sulfhydryl-

containing molecule.

The order of these steps can be reversed depending on the specific molecules being

conjugated.

Protocol 1: Carboxylic Acid Activation and Amine
Coupling (EDC/NHS Chemistry)
This protocol describes the activation of the carboxylic acid group on Mal-amido-PEG2-C2-
acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS) to form an amine-reactive NHS ester.

Materials:

Mal-amido-PEG2-C2-acid

Amine-containing molecule (e.g., protein, peptide, or small molecule)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Anhydrous DMSO or DMF

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

Reagent Preparation:

Allow all reagents to equilibrate to room temperature before use.
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Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous

solvent immediately before use, as EDC is susceptible to hydrolysis.

Activation of Mal-amido-PEG2-C2-acid:

Dissolve Mal-amido-PEG2-C2-acid in an appropriate solvent (e.g., DMSO, DMF, or

Activation Buffer).

Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Amine-containing Molecule:

Dissolve the amine-containing molecule in the Coupling Buffer.

Immediately add the activated linker solution to the amine-containing molecule solution. A

5- to 20-fold molar excess of the linker over the amine-containing molecule is a common

starting point, though this should be optimized for the specific application.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by

consuming any unreacted NHS esters.

Incubate for 30 minutes at room temperature.

Purification:

Purify the resulting conjugate using an appropriate method such as SEC or dialysis to

remove excess reagents and byproducts.
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Workflow for Carboxylic Acid Activation and Amine Coupling.

Protocol 2: Maleimide-Thiol Conjugation
This protocol details the reaction of the maleimide group with a thiol-containing molecule, such

as a protein with a free cysteine residue.
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Materials:

Molecule with a maleimide group (e.g., the product from Protocol 1)

Thiol-containing molecule (e.g., reduced antibody, peptide)

Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5

(degassed to minimize thiol oxidation)

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide

bonds

Quenching Reagent: L-cysteine or N-acetylcysteine

Purification system (e.g., SEC, dialysis)

Procedure:

Preparation of Thiol-containing Molecule:

Dissolve the thiol-containing molecule in the Conjugation Buffer.

If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and

incubating for 30-60 minutes at room temperature.

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

Conjugation Reaction:

Add the maleimide-containing molecule to the solution of the thiol-containing molecule. A

5- to 20-fold molar excess of the maleimide compound is a typical starting point.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction

should be protected from light if any of the components are light-sensitive.

Quenching the Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any

unreacted maleimide groups.

Incubate for 30 minutes at room temperature.

Purification:

Purify the final conjugate using an appropriate method such as SEC or dialysis to remove

excess reagents and byproducts.
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Optional: Thiol Preparation
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Workflow for Maleimide-Thiol Conjugation.

Application Example: Antibody-Drug Conjugate
(ADC) Synthesis
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The following diagram illustrates the logical workflow for synthesizing an ADC using Mal-
amido-PEG2-C2-acid, where a drug (payload) is first attached to the linker, which is then

conjugated to an antibody.

Drug Payload
with Amine Group Mal-amido-PEG2-C2-acid

EDC/NHS Activation
& Amine Coupling Activated Linker-Drug

(Maleimide-PEG-Drug)

Final ADC

Maleimide-Thiol
Conjugation

Antibody Reduced Antibody
(Thiol Groups Exposed)

TCEP Reduction

Click to download full resolution via product page

Logical workflow for ADC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Mal-amido-PEG2-
C2-acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675924#storage-and-handling-of-mal-amido-peg2-
c2-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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